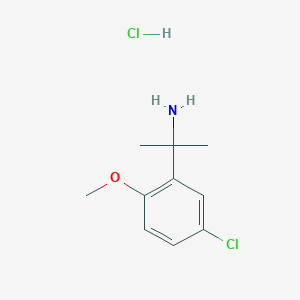

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride

説明

特性

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO.ClH/c1-10(2,12)8-6-7(11)4-5-9(8)13-3;/h4-6H,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRALRMIBWOSAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=CC(=C1)Cl)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride typically involves multiple steps. One common method includes the Friedel-Crafts acylation of 5-chloro-2-methoxybenzene followed by reduction and amination reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation step and reducing agents like lithium aluminum hydride for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy derivatives.

科学的研究の応用

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride is a chemical compound that has potential applications in chemical and pharmaceutical research due to its unique properties. It is a derivative of propan-2-amine, characterized by a methoxy group attached to a phenyl ring. The presence of chlorine substitution in the structure may alter its biological activity.

Chemical Properties

this compound has a molecular formula and a molecular weight of approximately 201.69 g/mol. The compound's chemical behavior can be analyzed through reactions typical of amines and aromatic compounds.

Potential Applications

- Neuropharmacology Research suggests that this compound may exhibit biological activities, particularly in neuropharmacology. Compounds with similar structures have been studied for their potential effects on neurotransmitter systems, including serotonin and dopamine pathways. This suggests it could possess psychoactive properties or serve as a precursor in synthesizing pharmaceuticals targeting mental health disorders.

- Synthesis of Pharmaceuticals It can be utilized as a building block in synthesizing various pharmaceutical compounds. The synthesis of this compound typically involves several steps.

- Reagent The chemoselective nature of 2-methoxyphenyl isocyanate, which is related to the target compound, enables its use as a protecting group that can regenerate free amines after a convenient deprotection step .

Studies and Interactions

Studies on the interactions of this compound with biological systems are crucial for understanding its pharmacological profile. Interaction studies typically focus on:

- Receptor binding assays

- Enzyme inhibition studies

- Cellular signaling pathways

Structural Similarities

Several compounds share structural similarities with this compound. Notable examples include:

- 1-(4-Methoxyphenyl)propan-2-amine

- 2-(2-Methoxyphenyl)propan-2-amine hydrochloride

- 1-(2-Methoxyphenyl)propan-2-amine

作用機序

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Structural and Molecular Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Position : The ortho methoxy and para chlorine in the target compound may enhance steric hindrance and electronic effects compared to analogs with para-methoxy (e.g., ).

- Backbone Length : The propan-2-amine backbone (C3) likely increases lipophilicity and CNS penetration relative to ethylamine (C2) derivatives .

- Halogen Effects : Chlorine improves metabolic stability and receptor binding affinity, while fluorine in analogs (e.g., ) may alter pharmacokinetics.

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- Amphetamine Analogs: highlights structural similarities to amphetamine derivatives (e.g., PMMA, 4-FMA), which target monoamine transporters (e.g., serotonin, dopamine). The chloro and methoxy substituents in the target compound may modulate selectivity for these receptors .

- GPCR Modulation : Analogs like PQ401 () and tyrphostins (e.g., AG1478) demonstrate activity at tyrosine kinase and G-protein-coupled receptors (GPCRs). The target compound’s halogenated aromatic system could influence similar pathways .

Physicochemical Properties

- Solubility : Hydrochloride salt formulation improves aqueous solubility, critical for in vivo applications .

生物活性

2-(5-Chloro-2-methoxyphenyl)propan-2-amine hydrochloride, also known as 2C-E , is a compound that has garnered attention for its potential psychoactive effects and its interactions with serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, receptor interactions, and relevant case studies.

- IUPAC Name : 1-(5-chloro-2-methoxyphenyl)-1-methylethylamine

- CAS Number : 1178492-52-8

- Molecular Formula : C10H14ClNO

- Molecular Weight : 201.68 g/mol

The primary mechanism of action for 2-(5-chloro-2-methoxyphenyl)propan-2-amine involves its role as a serotonergic agent , specifically acting as an agonist at the 5-HT_2A receptor. This receptor is implicated in various neuropsychological processes, including mood regulation, perception, and cognition.

Receptor Binding Affinity

Recent studies have shown that compounds similar to 2C-E exhibit varying degrees of affinity for serotonin receptors. For instance, a related compound demonstrated a value of 1.3 nM at the 5-HT_2A receptor, indicating high potency . The selectivity profile is crucial for understanding the potential therapeutic effects and side effects associated with these compounds.

Pharmacological Effects

The biological activity of 2-(5-chloro-2-methoxyphenyl)propan-2-amine includes:

- Psychoactive Effects : Users report experiences ranging from enhanced sensory perception to altered states of consciousness.

- Potential Therapeutic Applications : Research suggests potential uses in treating depression and anxiety disorders due to its serotonergic activity.

Clinical Observations

A notable case study highlighted the effects of a related compound, where a user experienced significant agitation and cardiovascular symptoms after administration. This underlines the importance of understanding individual responses to such compounds .

Comparative Studies

In comparative analyses with other psychoactive substances, it was found that 2C-E's effects are more potent than those of traditional psychedelics like psilocybin. The differential receptor activation patterns suggest a unique pharmacological profile that may offer insights into new therapeutic avenues .

Data Tables

| Compound | Receptor Target | (nM) | Effects |

|---|---|---|---|

| 2-(5-Chloro-2-methoxyphenyl) | 5-HT_2A | 1.3 | Psychoactive effects, potential therapy |

| Related Compound A | 5-HT_2B | 13 | Lower potency, less psychoactive |

| Psilocybin | 5-HT_2AR | ~1 | Hallucinogenic effects |

Q & A

Q. What regulatory considerations apply when developing this compound as a novel therapeutic agent?

- Methodological Answer :

- Impurity profiling : Follow ICH Q3A guidelines; quantify related substances (e.g., 2-(4-chloro-3-ethylphenyl)propan-2-amine) at <0.15% via HPLC .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrochloride salt hygroscopicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。